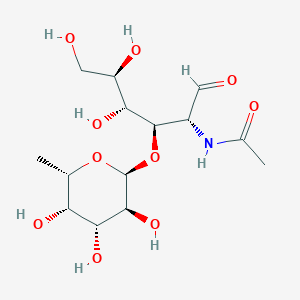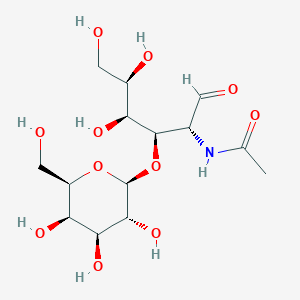
3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-, also known as 3H-IMQ-d3, is a derivative of imidazoquinoline that has been extensively studied for its potential applications in scientific research. This compound has been used in various studies related to biological and chemical processes, as well as in drug discovery and development. 3H-IMQ-d3 has become a popular tool for researchers due to its ability to bind to a variety of proteins and its low toxicity.
Applications De Recherche Scientifique
Modulation du récepteur GABA A
Les imidazopyridines, y compris notre composé d'intérêt, sont connues pour être des modulateurs allostériques positifs du récepteur GABA A . Cela signifie qu'ils peuvent améliorer l'activité de ce récepteur, qui joue un rôle clé dans la neurotransmission inhibitrice dans le cerveau. Cette propriété pourrait potentiellement être exploitée pour le développement de nouveaux médicaments pour les troubles neurologiques.
Inhibition de la pompe à protons
Certaines imidazopyridines ont été trouvées pour agir comme des inhibiteurs de la pompe à protons . Ces composés pourraient potentiellement être utilisés dans le traitement de conditions telles que le reflux gastro-œsophagien (RGO), où il y a un excès d'acide gastrique.
Inhibition de l'aromatase
Les imidazopyridines ont également été trouvées pour inhiber l'aromatase , une enzyme qui joue un rôle clé dans la biosynthèse des œstrogènes. Cette propriété pourrait être utile dans le traitement des cancers dépendants des œstrogènes, comme certaines formes de cancer du sein.
Activité anti-inflammatoire
Certaines imidazopyridines ont été trouvées pour avoir une activité anti-inflammatoire . Cela pourrait potentiellement être exploité pour le développement de nouveaux médicaments anti-inflammatoires.
Activité mutagène
Le composé “2-Amino-3,4-diméthyl-3H-imidazo[4,5-f]quinoline”, qui est structurellement similaire à notre composé d'intérêt, a été trouvé pour être une amine hétérocyclique mutagène . Il est mutagène pour S. typhimurium dans le test d'Ames . Cette propriété est importante pour comprendre les risques potentiels pour la santé associés à l'exposition à ces composés.
Induction tumorale
L'administration diététique de “2-Amino-3,4-diméthyl-3H-imidazo[4,5-f]quinoline” induit la formation de tumeurs dans la glande de Zymbal, la cavité buccale et le côlon chez les rats mâles et femelles, la peau des rats mâles et la glande mammaire chez les rats femelles . Cette propriété est importante dans l'étude des effets cancérigènes de ces composés.
Mécanisme D'action
Mode of Action
It is known that it can induce the formation of single-base substitutions and exon deletions, and it increases cell death in vitro in a concentration-dependent manner .
Biochemical Pathways
The compound is metabolized by the cytochrome (CYP) P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts . The metabolic activation of the compound to reactive intermediates involves acetylation and hydroxylation .
Result of Action
The compound is known to be mutagenic and can induce the formation of single-base substitutions and exon deletions . It increases cell death in vitro in a concentration-dependent manner .
Action Environment
The compound is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light . It is rapidly degraded by dilute hypochlorite . It is soluble in most organic solvents, such as ethanol and chloroform .
Propriétés
IUPAC Name |
3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWATDYIYAUTA-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C(C=C2)N=CC=C3)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231550 |
Source


|
| Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82050-10-0 |
Source


|
| Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082050100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














